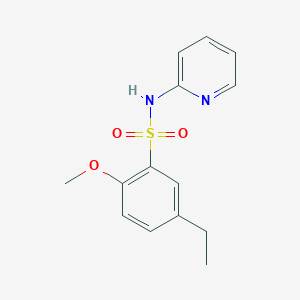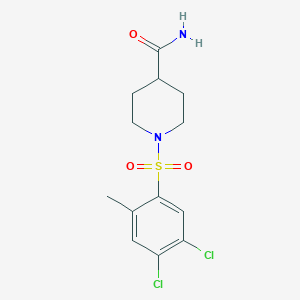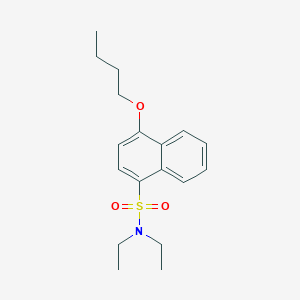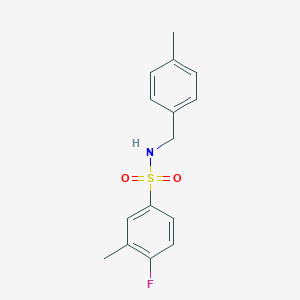
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide is a chemical compound that features a naphthalene ring substituted with a methoxy group and a sulfonamide group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide typically involves the reaction of 6-methoxy-2-naphthaldehyde with pyridine-2-sulfonamide under specific conditions. One common method involves the use of a Grignard reaction, where 2-bromo-6-methoxy naphthalene reacts with triethylorthoformate . The resulting intermediate is then treated with pyridine-2-sulfonamide to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.
Reduction: 6-methoxy-N-(pyridin-2-yl)naphthylamine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific protein targets.
Mécanisme D'action
The mechanism of action of 6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The methoxy group and the naphthalene ring can also participate in π-π interactions with aromatic residues, enhancing the binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-methoxy-2-naphthaldehyde: A precursor in the synthesis of 6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide.
Pyridine-2-sulfonamide: Another precursor used in the synthesis.
Naphthalene-2-sulfonamide: A related compound with similar structural features but lacking the methoxy group.
Uniqueness
This compound is unique due to the presence of both the methoxy and sulfonamide groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H14N2O3S |
|---|---|
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
6-methoxy-N-pyridin-2-ylnaphthalene-2-sulfonamide |
InChI |
InChI=1S/C16H14N2O3S/c1-21-14-7-5-13-11-15(8-6-12(13)10-14)22(19,20)18-16-4-2-3-9-17-16/h2-11H,1H3,(H,17,18) |
Clé InChI |
STISILKYJPIPGX-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=N3 |
Solubilité |
10 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)


![1-[(2-Methoxy-5-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275375.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275380.png)
![2-[(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275386.png)



![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)

